molecular formula C9H14ClNO B6343279 (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride CAS No. 133735-64-5

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Cat. No.: B6343279
CAS No.: 133735-64-5
M. Wt: 187.66 g/mol
InChI Key: VIOJYFJDMKDXOT-PRCZDLBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chiral compound that belongs to the class of phenethylamines. It is commonly used in the pharmaceutical industry due to its stimulant and decongestant properties. This compound is also known for its psychoactive effects and is often found in over-the-counter medications for cough and cold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone, followed by the resolution of the racemic mixture to obtain the desired enantiomer. One common method involves the reduction of phenylacetone using a chiral reducing agent to yield the chiral alcohol. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve the reduction of the ketone to the alcohol. The resulting product is then purified through crystallization and recrystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amino group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Phenylacetone or benzoic acid derivatives.

    Reduction: Secondary amines or fully reduced hydrocarbons.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and its potential as a psychoactive agent.

    Medicine: Investigated for its decongestant and stimulant properties, as well as its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride involves its interaction with adrenergic receptors in the central nervous system. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine, which leads to increased alertness and reduced fatigue. The compound also has vasoconstrictive properties, making it effective as a decongestant.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Another phenethylamine with similar stimulant and decongestant properties.

    Pseudoephedrine: A stereoisomer of ephedrine, commonly used in over-the-counter decongestants.

    Norephedrine: A related compound with similar pharmacological effects.

Uniqueness

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its stereoisomers. Its high enantiomeric purity makes it particularly valuable in pharmaceutical applications where specific biological activity is desired.

Properties

IUPAC Name

(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJYFJDMKDXOT-PRCZDLBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88784-89-8
Record name beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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